

# Alisertib comparison standard care relapsed aggressive lymphomas

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## Compound Focus: Alisertib

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## Efficacy & Safety: Alisertib vs. Standard Care in PTCL

Outcome Measure	Alisertib (n=138)	Investigator's Choice (n=133)	Comparative Result
Overall Response Rate (ORR)	33% [1] [2]	45% [1] [2]	Odds Ratio: 0.66 (95% CI, 0.33–1.08) [1]
Complete Response (CR) Rate	18% [1]	27% [1]	
Median Progression-Free Survival (PFS)	115 days [1] [2]	104 days [1] [2]	Hazard Ratio (HR): 0.87 (95% CI, 0.644–1.162) [1] [2]
2-Year Overall Survival (OS)	35% [1] [2]	35% [1] [2]	
Median Duration of Response	225 days [1]	172 days [1]	
Common Grade ≥3 Adverse Events			

Outcome Measure	Alisertib (n=138)	Investigator's Choice (n=133)	Comparative Result
• Anemia	53% [1] [2]	34% [1] [2]	
• Neutropenia	47% [1] [2]	31% [1] [2]	
Drug Discontinuation due to AEs	9% [1] [2]	13% [1] [2]	

## Experimental Protocols & Key Findings

For researchers, the methodologies and contextual findings from the core trials are critical.

### Phase III Trial in Relapsed/Refractory PTCL (LUMIERE trial, NCT01482962)

- **Study Design:** This was an **open-label, randomized, two-arm, phase III trial** conducted across 105 centers in 27 countries [2].
- **Patient Population:** The trial enrolled 271 adults with relapsed/refractory PTCL after one or more prior systemic therapies. Disease subtype was centrally confirmed [2].
- **Interventions:**
  - **Experimental Arm:** Oral **alisertib** (50 mg) twice daily on days 1-7 of 21-day cycles [2].
  - **Control Arm:** Investigator's choice of a single-agent comparator: **pralatrexate** (30 mg/m<sup>2</sup> IV weekly for 6 weeks in 7-week cycles), **romidepsin** (14 mg/m<sup>2</sup> IV on days 1, 8, and 15 of 28-day cycles), or **gemcitabine** (1000 mg/m<sup>2</sup> IV on days 1, 8, and 15 of 28-day cycles) [2].
- **Primary Endpoints:** Overall response rate (ORR) and progression-free survival (PFS), assessed by an independent review committee (IRC) [2].
- **Key Limitation:** A notable study limitation was that 17% of enrolled patients were subsequently found by central review to lack a protocol-eligible PTCL subtype. This meant the response-evaluable population was smaller than the safety population, potentially impacting the ORR analysis [1].

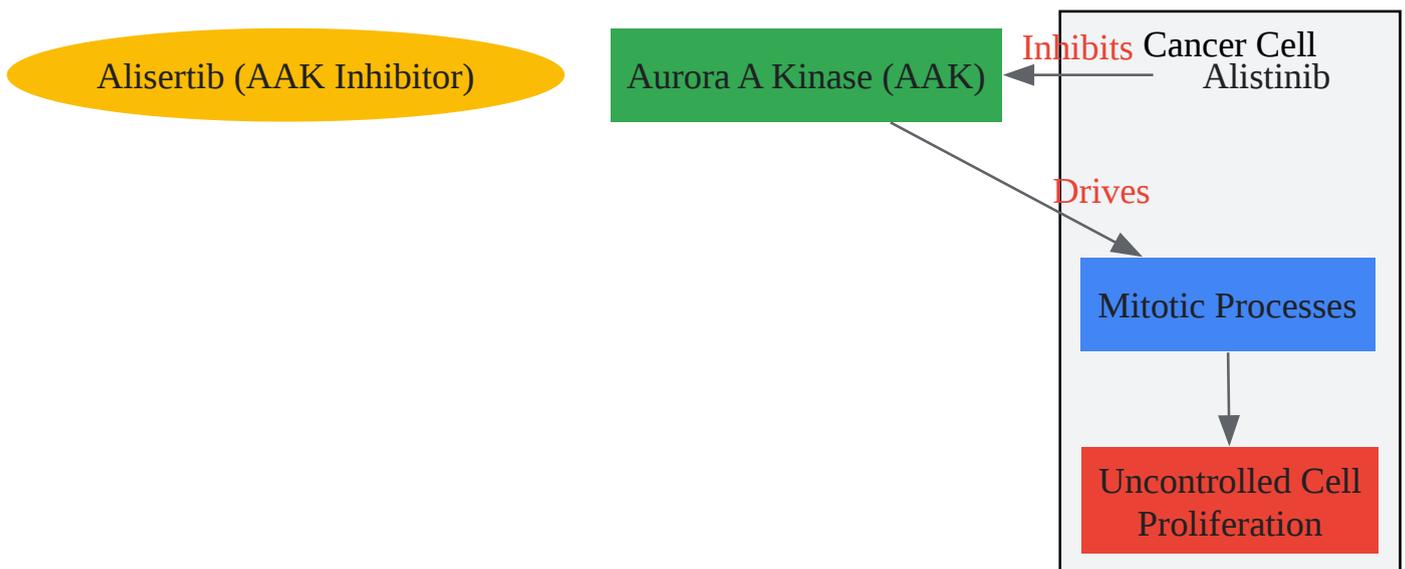
### Investigation in Other Lymphoid Malignancies

Research indicates that **alisertib**'s potential may lie beyond single-agent use in PTCL.

- **Combination with Romidepsin:** A phase I trial investigated **alisertib** combined with the histone deacetylase (HDAC) inhibitor romidepsin in relapsed/refractory aggressive B-cell and T-cell lymphomas [3]. The rationale was preclinical synergy, as HDAC inhibitors can degrade Aurora A Kinase and modify kinetochore assembly [3]. Although the objective response rate (ORR) was 28% across the cohort, it reached **71% (5 out of 7) in patients with classical Hodgkin Lymphoma (cHL)**, suggesting a more promising signal in this specific patient population [3].
- **Combination in Mantle Cell Lymphoma (MCL):** Preclinical studies show that **alisertib** combined with the BTK inhibitor ibrutinib is **synergistic in inhibiting MCL cell lines**, even those insensitive to ibrutinib alone [4]. In a mouse xenograft model, the doublet of **alisertib** plus ibrutinib showed comparable anti-tumor response to ibrutinib plus rituximab. Furthermore, the **triplet combination of alisertib, ibrutinib, and rituximab demonstrated significantly stronger tumor growth inhibition** than the doublets [4].

## Mechanism of Action & Research Context

To understand the biological rationale for these trials, the mechanism of action and research context is key.



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Aurora A Kinase is a serine/threonine kinase that is essential for mitosis, regulating processes like centrosome maturation, spindle assembly, and chromosome alignment [3] [5]. It is frequently overexpressed in various human tumors, including lymphomas [2] [5]. **Alisertib** is a selective, small-molecule inhibitor of AAK. By binding to its ATP-site, it disrupts mitotic progression, leading to mitotic defects and ultimately, cell death [4] [5].

## Future Research Directions

The collected data point towards specific future pathways for **alisertib** research:

- **Patient Selection:** Future studies should confirm disease subtypes before dosing to ensure an appropriate patient population [1].
- **Novel Combinations:** Research should focus on combining **alisertib** with other novel agents, such as ibrutinib in MCL or romidepsin in cHL, to overcome resistance and improve efficacy [1] [3] [4].
- **Biomarker Exploration:** The phase III trial protocol included exploratory analysis of candidate biomarkers (e.g., AAK, Ki-67) in tumor biopsies [6]. Identifying predictive biomarkers could help select patients most likely to benefit from **alisertib** therapy.

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